molecular formula C24H20ClFN2O2 B11693779 4-tert-butyl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

4-tert-butyl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11693779
M. Wt: 422.9 g/mol
InChI Key: BBSAJVOLHPEMIN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with tert-butyl, chloro, and fluorophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro groups can be introduced via electrophilic aromatic substitution reactions using reagents like chlorine and fluorine sources.

    Attachment of the Benzamide Group: The final step involves the coupling of the benzoxazole derivative with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-chlorophenyl)benzamide
  • 4-tert-butyl-N-(2,2,2-trichloro-1-(2-chlorophenylamino)ethyl)benzamide
  • N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide

Uniqueness

4-tert-butyl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The benzoxazole ring also imparts distinct electronic properties, making it different from other benzamide derivatives.

Properties

Molecular Formula

C24H20ClFN2O2

Molecular Weight

422.9 g/mol

IUPAC Name

4-tert-butyl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C24H20ClFN2O2/c1-24(2,3)15-6-4-14(5-7-15)22(29)27-17-9-11-21-20(13-17)28-23(30-21)18-10-8-16(26)12-19(18)25/h4-13H,1-3H3,(H,27,29)

InChI Key

BBSAJVOLHPEMIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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